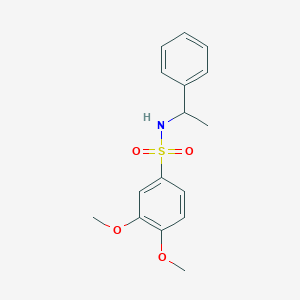
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CB-13, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. CB-13 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is mainly expressed in the central nervous system.
作用机制
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide exerts its effects by binding to the CB1 receptor and activating downstream signaling pathways. Activation of the CB1 receptor leads to the inhibition of adenylate cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway. These pathways are involved in various cellular processes, including gene expression, cell growth, and differentiation.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can reduce pain sensitivity in animal models of neuropathic pain. 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. Additionally, 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One advantage of using 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of CB1 receptor activation. However, one limitation of using 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide is its potential toxicity. Studies have shown that high doses of 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can cause liver damage and other adverse effects in animals.
未来方向
There are several future directions for research on 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. One area of interest is the development of 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide analogs with improved potency and selectivity for the CB1 receptor. Another area of interest is the development of 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide-based therapies for various neurological disorders, including neuropathic pain and epilepsy. Additionally, further research is needed to better understand the long-term effects of 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide on the liver and other organs.
合成方法
The synthesis of 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1-phenylethylamine in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. The purity and identity of the compound are confirmed by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, including pain management, neuroprotection, and cancer treatment. Studies have shown that 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has a higher affinity for CB1 receptors than the endogenous cannabinoid anandamide, making it a potent agonist of the CB1 receptor. 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has also been shown to have a low affinity for the CB2 receptor, which is mainly expressed in the immune system. This selectivity for the CB1 receptor makes 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide a potential therapeutic agent for various neurological disorders, including neuropathic pain, multiple sclerosis, and epilepsy.
属性
产品名称 |
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
分子式 |
C16H19NO4S |
分子量 |
321.4 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-12(13-7-5-4-6-8-13)17-22(18,19)14-9-10-15(20-2)16(11-14)21-3/h4-12,17H,1-3H3 |
InChI 键 |
CJLDYWNUVWYGID-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2,5-dibromophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B273396.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)
![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)


![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)